Cas no 862675-77-2 (N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine)
N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
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- <br>N*1*-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-propane-1,3-dia mine
- N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine
- EN300-229850
- AKOS000310758
- N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
- N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine
- N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
- N-(3-AMINOPROPYL)-N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- 862675-77-2
- CS-0266506
- N1-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PROPANE-1,3-DIAMINE
- SB58694
- n-(3-aminopropyl)-n-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine
- C14H14ClF3N4
- STK349785
- 3-((6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2(1h)-ylidene)amino)propan-1-amine
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- MDL: MFCD04970770
- Inchi: 1S/C14H14ClF3N4/c15-10-4-2-9(3-5-10)11-8-12(14(16,17)18)22-13(21-11)20-7-1-6-19/h2-5,8H,1,6-7,19H2,(H,20,21,22)
- InChI Key: HOQGIMUSBVXASR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC(C(F)(F)F)=NC(=N1)NCCCN
Computed Properties
- Exact Mass: 330.0859086Da
- Monoisotopic Mass: 330.0859086Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.8Ų
N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526681-1g |
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine |
862675-77-2 | 97% | 1g |
$262 | 2023-02-01 | |
| Chemenu | CM526681-5g |
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine |
862675-77-2 | 97% | 5g |
$779 | 2023-02-01 | |
| Enamine | EN300-229850-0.05g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229850-0.1g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229850-0.25g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-229850-0.5g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-229850-1.0g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-229850-2.5g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
| Enamine | EN300-229850-5.0g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
| Enamine | EN300-229850-10.0g |
N1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
862675-77-2 | 95% | 10.0g |
$2024.0 | 2024-06-20 |
N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine Suppliers
N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine Related Literature
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Additional information on N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine
Introduction to N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine (CAS No. 862675-77-2)
N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 862675-77-2, belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key functional groups, including a pyrimidinyl moiety and a propane-1,3-diamine backbone, which contribute to its unique chemical and biological properties.
The N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine structure is particularly intriguing due to its ability to interact with various biological targets. The presence of a 4-chlorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable scaffold for drug design. Furthermore, the trifluoromethyl group introduces additional electronic properties that can modulate the compound's reactivity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine have been extensively studied for their potential applications in treating various diseases. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, which are key enzymes involved in cancer cell proliferation. The ability to target these enzymes without affecting normal cellular processes is a critical factor in the development of effective anticancer therapies.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to design molecules that can bind selectively. The pyrimidinyl and propane-1,3-diamine components of N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine make it an ideal candidate for such approaches. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify derivatives of this compound that may offer even greater therapeutic potential.
One of the most exciting aspects of N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine is its versatility in medicinal chemistry. The compound's unique structural features allow chemists to modify various parts of the molecule while retaining its core biological activity. This flexibility has led to the development of several analogs with enhanced properties, such as improved solubility or increased metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use.
The synthesis of N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to improve yield and purity. These methods not only streamline the production process but also enable the synthesis of complex derivatives that would be otherwise challenging to obtain.
The biological evaluation of N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine has revealed several interesting findings. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes implicated in inflammatory diseases and neurological disorders. The compound's ability to modulate these pathways suggests that it could be developed into a therapeutic agent for conditions such as rheumatoid arthritis or Alzheimer's disease. Additionally, its interaction with mitochondrial enzymes has raised questions about its potential role in energy metabolism regulation.
In conclusion, N1-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ylpropane-1,3-diamine (CAS No. 862675-77-2) is a multifaceted compound with significant therapeutic potential. Its unique structural features and biological activities make it a valuable tool in drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely that we will see further advancements in the treatment of various diseases.
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